molecular formula C13H13NO B3251675 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene CAS No. 210827-31-9

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

Cat. No. B3251675
CAS RN: 210827-31-9
M. Wt: 199.25 g/mol
InChI Key: UYBZBDIWTYRSAW-UHFFFAOYSA-N
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Description

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene is a chemical compound with the molecular formula C13H13NO . It is related to 4-chloro-8-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, which has a similar structure but includes a chlorine atom .


Synthesis Analysis

The synthesis of 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene can be achieved from phosgene and 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine . The exact process and conditions for this synthesis are not specified in the available resources.


Molecular Structure Analysis

The molecular structure of 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene includes a total of 30 bonds. There are 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, and 1 isocyanate .


Physical And Chemical Properties Analysis

The boiling point of 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene is predicted to be 366.7±42.0 °C, and its density is predicted to be 1.25±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Application in Anti-inflammatory Agents

A novel synthesis method has been developed for an anti-inflammatory agent using 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene. This method involves a one-pot sulfonylation followed by various chemical reactions to produce the desired sulfonyl urea, demonstrating the compound's significance in pharmaceutical chemistry (Urban et al., 2003).

Crystal Structure Analysis

The crystal structure of a related compound, 2,6-diisocyano-1,2,3,5,6,7-hexahydro-s-indacene-2,6-dicarboxylic acid diethyl ester, has been studied. This research highlights the importance of this class of compounds in structural chemistry and potential applications in material sciences (Kumaradhas et al., 2008).

Open-Shell Singlet Ground State

Research into antiaromatic dicyclopenta[b,g]/[a,f]naphthalene isomers with a core-expanded indacene structure reveals significant insights into their electronic and structural properties. These findings are crucial for understanding the fundamental aspects of molecular design in organic electronics and photonics (Xu et al., 2021).

Application in Organometallic Chemistry

The use of 4,8-ethano-2,4,6,8-tetrahydro-s-indacene-2,6-diyl dianion in iron derivatives showcases its application in the synthesis of complex organometallic compounds. This research contributes to the advancement in the field of coordination chemistry and catalysis (Atzkern et al., 1991).

properties

IUPAC Name

4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-8-14-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZBDIWTYRSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

CAS RN

210827-31-9
Record name 1,2,3,5,6,7-Hexahydro-4-isocyanato-s-indacene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1.77 g (0.01 mole) of 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine IX (Vejdelek et al. Coll. Czech Chem. Comm. 42: 3094 (1977) and 1.11 g (0.011 mole) of triethylamine in 25 mL of tetrahydrofuran was added 5.7 mL (0.011 mole) of a 1.93 M solution of phosgene in toluene. The reaction was stirred at room temperature for 15 min and at 70° C. for 15 min. The solvents were evaporated in vacuo. The residue was dissolved in hexane and purified on a plug of silica gel eluting with 10% CH2Cl2/hexane to give 1.79 g of non-labeled X (90%); mp 40-41° C. TLC:Hex/CH2Cl2::2/1 single-spot material Rƒ 0.70.1H-NMR (300 MHz CDCl3) δ: (2.13, t, 4H), (2.85, m, 8H), (6.93, s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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